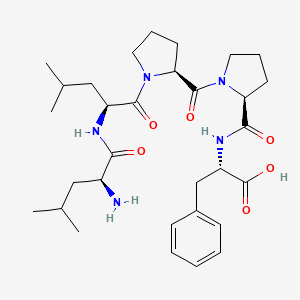![molecular formula C14H21NO2Si B14192382 tert-Butyl[(4-isocyanatophenyl)methoxy]dimethylsilane CAS No. 922173-23-7](/img/structure/B14192382.png)
tert-Butyl[(4-isocyanatophenyl)methoxy]dimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl[(4-isocyanatophenyl)methoxy]dimethylsilane: is an organosilicon compound that features a tert-butyl group, an isocyanate group, and a dimethylsilane moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl[(4-isocyanatophenyl)methoxy]dimethylsilane typically involves the reaction of tert-butyl(dimethyl)silyl chloride with 4-isocyanatophenol in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like methylene chloride at low temperatures to ensure high yield and selectivity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to maintain product purity and yield. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: tert-Butyl[(4-isocyanatophenyl)methoxy]dimethylsilane can undergo nucleophilic substitution reactions where the isocyanate group reacts with nucleophiles such as amines to form urea derivatives.
Addition Reactions: The isocyanate group can also participate in addition reactions with alcohols to form carbamates.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Solvents: Methylene chloride, tetrahydrofuran (THF)
Catalysts: Imidazole, triethylamine
Conditions: Low temperatures for substitution and addition reactions; ambient conditions for hydrolysis.
Major Products Formed:
Urea Derivatives: Formed from reactions with amines
Carbamates: Formed from reactions with alcohols
Silanol and Phenol Derivatives: Formed from hydrolysis reactions.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl[(4-isocyanatophenyl)methoxy]dimethylsilane is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology and Medicine: In biological research, this compound is used to modify biomolecules and surfaces, enhancing their properties for various applications such as drug delivery and diagnostic assays .
Industry: In the industrial sector, this compound is employed in the production of specialty coatings, adhesives, and sealants. Its ability to form strong bonds with various substrates makes it valuable in materials science .
Mecanismo De Acción
The mechanism of action of tert-Butyl[(4-isocyanatophenyl)methoxy]dimethylsilane primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of stable urea or carbamate linkages. The silicon moiety can also participate in silane coupling reactions, enhancing the compound’s ability to bond with different surfaces .
Comparación Con Compuestos Similares
- tert-Butyl(dimethyl)silyl chloride
- 4-Isocyanatophenol
- tert-Butyl[(4-iodophenyl)methoxy]dimethylsilane
Comparison: tert-Butyl[(4-isocyanatophenyl)methoxy]dimethylsilane is unique due to the presence of both the isocyanate and silicon functionalities in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds, making it more versatile in synthetic and industrial applications .
Propiedades
Número CAS |
922173-23-7 |
|---|---|
Fórmula molecular |
C14H21NO2Si |
Peso molecular |
263.41 g/mol |
Nombre IUPAC |
tert-butyl-[(4-isocyanatophenyl)methoxy]-dimethylsilane |
InChI |
InChI=1S/C14H21NO2Si/c1-14(2,3)18(4,5)17-10-12-6-8-13(9-7-12)15-11-16/h6-9H,10H2,1-5H3 |
Clave InChI |
CBXOVKFTFPXWOF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCC1=CC=C(C=C1)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


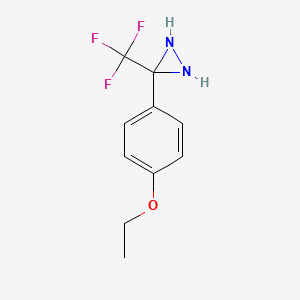
![{[Dibromo(phenyl)stannyl]methyl}(trimethyl)silane](/img/structure/B14192310.png)
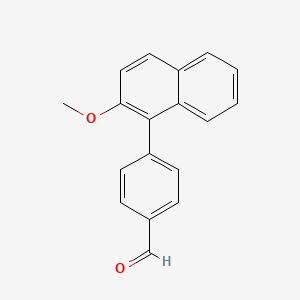
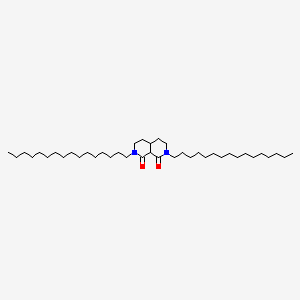
![3-[4'-(Hydroxymethyl)[1,1'-biphenyl]-4-yl]prop-2-enoic acid](/img/structure/B14192333.png)

![N-[5-(Phenylmethanesulfinyl)-1,2,4-thiadiazol-3-yl]acetamide](/img/structure/B14192352.png)
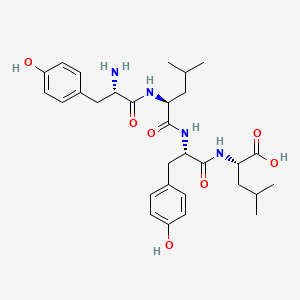
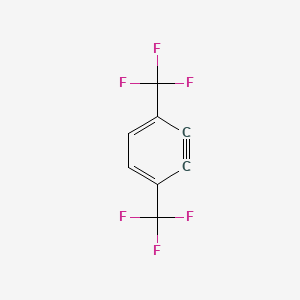
![4,4'-Bis{[3,5-bis(benzyloxy)phenyl]methoxy}-2,2'-bipyridine](/img/structure/B14192362.png)
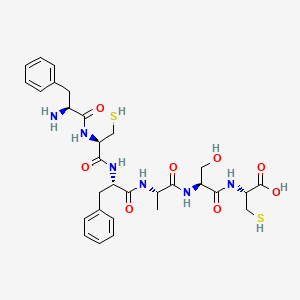
![2-[2-Fluoro-4-(hydroxymethyl)phenoxy]acetamide](/img/structure/B14192369.png)
![Benzene, 1-[(diphenylethenylidene)cyclopropyl]-4-methyl-](/img/structure/B14192375.png)
